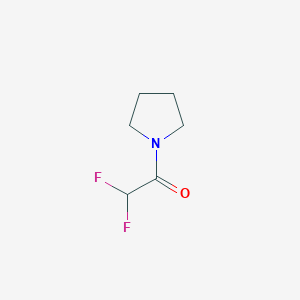

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2,2-difluoro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRLIWVWHYQONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547524 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109872-83-5 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorine Loss During Acylation

The electron-withdrawing nature of fluorine atoms increases susceptibility to nucleophilic displacement. Strategies to mitigate this include:

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbonyl Carbon

The brominated derivative 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one serves as a key intermediate for further reactions. Its synthesis involves bromination of the parent compound under radical or electrophilic conditions . This brominated species undergoes:

- Carbonylative Cross-Coupling with alkyl zinc reagents (e.g., propylzinc bromide) under nickel catalysis (Ni(COD)₂, dppf ligand) to yield α,α-difluoro-β-ketoamides (e.g., 2,2-difluoro-1-(pyrrolidin-1-yl)hexane-1,3-dione).

S₈-Catalyzed Triple Cleavage Reactions

The brominated derivative participates in sulfur-mediated cleavage to generate difluorinated thioesters or alkenes :

- Mechanism : S₈ acts as a catalyst, facilitating C–Br bond cleavage and subsequent sulfur insertion .

- Example : Reaction with arylboronic acids produces 2,2-difluoro-1-(pyrrolidin-1-yl)ethanethioate derivatives.

Redox Reactions

The ketone group undergoes standard carbonyl transformations:

- Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, yielding 2,2-difluoro-1-(pyrrolidin-1-yl)ethanol .

- Conditions : Methanol, 0°C → RT.

- Oxidation : Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid derivative, though specific yields are undocumented in accessible literature.

Enolate Formation and Alkylation

The difluorinated carbonyl enables enolate generation under basic conditions:

- Base : LDA (Lithium Diisopropylamide) at –78°C deprotonates the α-position, forming a nucleophilic enolate .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form α-alkylated derivatives .

Key Research Findings

- Catalytic Efficiency : Nickel-based systems achieve >70% yields in cross-coupling reactions, highlighting their synthetic utility .

- Stereoelectronic Effects : The difluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

- Thermal Stability : The pyrrolidine ring remains intact under harsh conditions (e.g., 100°C in DMF) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is primarily utilized in the synthesis of bioactive compounds due to its ability to form diverse N-containing heterocycles.

Methods of Application:

- Synthesis of Heterocycles: The compound serves as a building block in the formation of various heterocycles through nucleophilic substitution reactions. It can be involved in reactions that generate compounds like benzimidazoles and benzothiazoles via S8-catalyzed triple cleavage of bromodifluoroacetamides .

Results or Outcomes:

- The application of this compound in drug discovery has led to the development of several bioactive molecules with potential therapeutic effects. For instance, it has been shown to yield significant products in good to excellent yields during synthetic transformations .

Research indicates that compounds containing pyrrolidine structures exhibit diverse biological activities, including:

- Enzyme Interaction Studies: Preliminary findings suggest that 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one may interact with specific enzymes and receptors, influencing metabolic pathways relevant to disease treatment .

Potential Therapeutic Applications:

The interactions of this compound with biological targets could pave the way for developing new drugs aimed at various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,3-Difluoropyrrolidine | Pyrrolidine ring with two fluorine substituents | Different reactivity patterns due to ring position |

| 4-Fluoro-N-(pyrrolidin-1-yl)benzamide | Aromatic ring attached to pyrrolidine | Potentially higher binding affinity in certain targets |

| 2-Fluoro-N-(pyrrolidin-1-yl)acetamide | Acetamide functional group | Different biological activities compared to ketones |

This table highlights the unique properties of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one while indicating areas for comparative research in medicinal chemistry.

Wirkmechanismus

The mechanism by which 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one can be contextualized by comparing it to analogs with variations in substituents, fluorination patterns, or heterocyclic components. Below is a detailed analysis:

Halogen-Substituted Analogs

- 2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (2g): This brominated analog exhibits enhanced electrophilicity at the α-carbon, enabling S8-catalyzed triple cleavage to form benzimidazoles (74% yield, ).

2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one :

Replacing pyrrolidine with a pyrrole ring and fluorine with chlorine alters electronic density. X-ray crystallography reveals a triclinic crystal system (space group P̄1) and distinct bond polarization (C–Cl: highly polarized; C=O: double bond character), which impacts its electron density distribution in DFT studies .

Amine-Substituted Analogs

1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1b) :

Substituting one fluorine atom with a morpholine group increases steric bulk and alters coordination behavior. This compound exhibits a lower melting point (dark brown liquid) and reduced reactivity in amide-forming reactions compared to the difluoro derivative .- 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride: The amino-phenyl substitution introduces chiral centers and enhances biological activity. This compound is marketed as a "versatile small molecule scaffold" for drug discovery but requires specialized storage conditions .

Aryl-Substituted Derivatives

- 2-(4-Trifluoromethylphenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5a) :

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating Pd-catalyzed α-arylation (73% yield, ). This contrasts with 2-(4-benzyloxyphenyl) analogs, where steric hindrance from the benzyloxy group reduces yields .

Heterocyclic Analogs

- 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one: Lacking fluorine atoms, this compound demonstrates weaker electron-withdrawing effects and lower utility in cross-coupling reactions.

Comparative Data Table

Mechanistic and Electronic Insights

The superior reactivity of 2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one in metal-catalyzed reactions stems from:

Fluorine-Induced Polarization : The C–F bonds withdraw electron density, activating the α-carbon for nucleophilic attack or oxidative addition .

Pyrrolidine Coordination : The pyrrolidine nitrogen facilitates metal coordination, stabilizing transition states in catalytic cycles .

Steric Tunability : Substituents like aryl groups or halogens modulate steric bulk, impacting reaction pathways and selectivity .

Biologische Aktivität

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 109872-83-5, is an organic compound notable for its difluoromethyl group and pyrrolidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications as a pharmaceutical intermediate.

Chemical Structure and Properties

The chemical structure of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one can be represented as follows:

Molecular Weight: 149.14 g/mol

CAS Number: 109872-83-5

The biological activity of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is largely attributed to its interactions with various biomolecules. The difluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. The pyrrolidine ring contributes to hydrogen bonding and other non-covalent interactions, which can influence the compound's binding affinity and specificity towards biological targets.

Biological Activity Overview

Research into the biological activities of this compound has revealed several potential therapeutic applications:

1. Antimicrobial Activity

Studies indicate that derivatives of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess activity against various bacterial strains.

2. Anticancer Potential

Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

3. Neurological Applications

The pyrrolidine moiety is often associated with neuroactive compounds. Research is ongoing to evaluate the effects of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one on neurotransmitter systems and its potential role in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various derivatives of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the difluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| A | Moderate | High |

| B | Low | Moderate |

| C | High | High |

Case Study 2: Anticancer Properties

In vitro studies have shown that specific analogs of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one can inhibit the growth of various cancer cell lines. One study reported a significant reduction in cell viability in breast cancer cells treated with a derivative of this compound.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF7 (Breast) | 15 | 70 |

| HeLa (Cervical) | 20 | 65 |

| A549 (Lung) | 25 | 60 |

Synthesis and Derivatives

The synthesis of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with a difluoromethylating agent such as 2,2-difluoroacetyl chloride under basic conditions. This method allows for the efficient production of the compound for further biological testing.

Future Directions

Research into the biological activities of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is still in its infancy. Future studies should focus on:

1. Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

2. In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in relevant disease models.

3. Structure–Activity Relationship (SAR): Investigating how variations in chemical structure affect biological activity to optimize lead compounds for drug development.

Q & A

Q. What are the optimized synthetic routes for preparing 2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one and its derivatives?

The compound is typically synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates. For example, coupling 2,2-difluoro-1-(pyrrolidin-1-yl)-2-(trimethylsilyl)ethan-1-one with brominated aryl precursors (e.g., 1-(benzyloxy)-4-bromobenzene) yields derivatives like 2-(4-(benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c) with high reproducibility. Reaction conditions include Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C for 24 hours . Alternative methods involve a one-pot difluorination/fragmentation process using trifluorobutane-1,3-dione precursors, achieving yields up to 89% .

Q. How is 2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one characterized structurally and functionally?

Key characterization techniques include:

- HRMS (ESI) : Used to confirm molecular ions (e.g., [M+H]+ for 5c: calcd 332.1457, found 332.1460) .

- Multinuclear NMR : NMR identifies fluorine environments (e.g., δ -108 to -112 ppm for CF₂ groups), while and NMR resolve pyrrolidine and ketone moieties .

- IR spectroscopy : Strong C=O stretching vibrations (~1635 cm⁻¹) confirm the amide/ketone functionality .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While commercial safety data are excluded, laboratory handling should follow general precautions:

- Storage : Keep in inert atmospheres (argon/nitrogen) at -20°C to prevent decomposition.

- Handling : Use PPE (gloves, goggles) and avoid ignition sources (P210) due to potential flammability .

- Waste disposal : Neutralize with aqueous base before disposal to mitigate reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the role of Pd catalysts in α-arylation reactions involving this compound?

Pd-catalyzed coupling proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the trimethylsilyl enolate. Reductive elimination forms the C–C bond, with Xantphos enhancing catalyst stability. Computational studies (not directly evidenced but inferred) suggest electron-withdrawing CF₂ groups stabilize transition states, accelerating arylation .

Q. How do structural modifications (e.g., aryl substituents) influence the compound’s reactivity and electronic properties?

Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl in 5o) exhibit enhanced electrophilicity at the ketone, facilitating nucleophilic attacks. In contrast, bulky tert-butyl substituents (5b) sterically hinder reactions but improve crystallinity. A comparative table illustrates these effects:

| Derivative | Aryl Group | Yield (%) | NMR (ppm) | Reactivity Notes |

|---|---|---|---|---|

| 5b | 4-tert-butylphenyl | 85 | -110.2 | Low solubility |

| 5c | 4-benzyloxyphenyl | 75 | -108.9 | High electrophilicity |

| 5o | 4-nitrophenyl | 89 | -112.5 | Rapid hydrolysis |

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields?

Discrepancies in NMR shifts or yields may arise from:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.

- Catalyst lot variability : Pd(OAc)₂ purity impacts reaction efficiency.

- Byproduct formation : Unreacted enolate or aryl halide residues skew HRMS results. Validate data via cross-referencing with synthetic protocols in and .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) can model:

- Electrophilicity : Fukui indices at the carbonyl carbon.

- Transition states : For Pd-catalyzed coupling or fluorination steps.

- Solvent interactions : COSMO-RS simulations to optimize reaction media. While not explicitly covered in evidence, these approaches are standard in mechanistic studies of fluorinated ketones .

Q. How does the difluoroacetamide moiety influence biological activity in related compounds?

Although direct data on this compound are limited, analogs with CF₂ groups exhibit enhanced metabolic stability and binding affinity in enzyme inhibition studies. For example, pyrrolidine-containing difluoroacetamides show promise as protease inhibitors due to fluorine’s electronegativity and conformational rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.